异索昔康
描述
异索昔康是一种非甾体抗炎药 (NSAID),由华纳-兰伯特公司于 1983 年推出。它主要用于减轻炎症和缓解各种疾病的疼痛。 异索昔康是吡罗昔康的化学类似物,其吡啶环被异恶唑环取代 。 尽管它最初很有希望,但异索昔康在 1985 年被从市场上撤回,原因是其严重的副作用,包括中毒性表皮坏死松解症 .
科学研究应用
异索昔康因其抗炎、镇痛和解热特性而被广泛研究。 它已被证明可以抑制动物模型中的角叉菜胶诱导的足爪水肿和佐剂诱导的关节炎 。 此外,异索昔康及其金属配合物(例如,Co(II)、Ni(II)、Cu(II)、Zn(II))因其对各种癌细胞系的细胞毒性而受到研究
作用机制
异索昔康通过抑制 COX-1 和 COX-2 酶的活性发挥作用,这些酶参与前列腺素的合成 。前列腺素是脂类化合物,在炎症、疼痛和发热中起关键作用。通过阻断前列腺素的产生,异索昔康可以减轻炎症和疼痛。 异索昔康的分子靶点包括 COX 酶的活性位点,在那里它形成氢键和极性相互作用 .
生化分析
Biochemical Properties
Isoxicam is known to inhibit the activity of two cyclooxygenase (COX) isoforms, COX-1 and COX-2 . These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting these enzymes, Isoxicam can reduce inflammation and provide relief from pain and fever .
Cellular Effects
In cellular contexts, Isoxicam has been found to inhibit monocyte and neutrophil cell chemotaxis at therapeutic concentrations . This effect was observed both in vitro and in vivo in patients with rheumatoid arthritis . Compared to other NSAIDs, Isoxicam has a broader spectrum of inhibitory action on the cells involved in chronic inflammation associated with rheumatoid arthritis .
Molecular Mechanism
Isoxicam exerts its effects at the molecular level primarily through its interaction with COX enzymes. It is structurally distinct from all other NSAIDs, exhibiting a novel binding pose in the COX active site . The 4-hydroxyl group on the thiazine ring of Isoxicam forms a hydrogen bond with Ser-530, while two coordinated water molecules mediate a polar interaction between Isoxicam and COX .
Temporal Effects in Laboratory Settings
Isoxicam is completely absorbed after administration, but peak plasma concentrations are not reached until 10 hours post-dose . It has a low plasma clearance and a small volume of distribution . The mean elimination half-life is 30 hours and does not appear to be affected by the age of the patient .
Dosage Effects in Animal Models
The effects of Isoxicam in animal models have not been extensively studied. It is known that Isoxicam has a long half-life and undergoes extensive metabolism prior to elimination in animals .
Metabolic Pathways
Isoxicam undergoes extensive metabolism prior to elimination. The major route of Isoxicam transformation is hydroxylation of the methylisoxazole functionality to form hydroxymethylisoxicam, and cleavage of its benzothiazine moiety to give an oxoacetic acid metabolite .
准备方法
异索昔康可以通过多种合成途径合成。 一种常见的方法包括在受控条件下,用适当的试剂使 4-羟基-2-甲基-N-(5-甲基-3-异恶唑基)-2H-1,2-苯并噻嗪-3-羧酰胺 1,1-二氧化物反应 。工业生产方法通常涉及使用溶剂和催化剂来优化产量和纯度。 一种制备微晶异索昔康的新方法包括将异索昔康溶解在溶剂混合物中,然后使其沉淀以达到所需的粒度 .
化学反应分析
异索昔康经历各种化学反应,包括氧化、还原和取代。 它是环氧合酶 (COX) 酶的非选择性抑制剂,特别是 COX-1 和 COX-2 。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 这些反应形成的主要产物通常是异索昔康的羟基化或取代衍生物 .
相似化合物的比较
异索昔康属于 oxicam 类 NSAID,其中还包括吡罗昔康、替诺昔康和舒多昔康 。这些化合物具有相似的烯醇酸结构,并抑制 COX 酶。 异索昔康在其异恶唑环结构方面独一无二,这使其与其他 oxicam 不同 。 与其他 NSAID 相比,异索昔康的半衰期更长,在某些炎症性疾病中更有效 .
参考文献
属性
IUPAC Name |
4-hydroxy-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-8-7-11(16-22-8)15-14(19)12-13(18)9-5-3-4-6-10(9)23(20,21)17(12)2/h3-7,18H,1-2H3,(H,15,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUAYBYLJSNDCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045462 | |
Record name | Isoxicam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855966 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
34552-84-6 | |
Record name | Isoxicam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34552-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoxicam [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034552846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoxicam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08942 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | isoxicam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758436 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoxicam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isoxicam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOXICAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XU734C4NG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What is the primary mechanism of action of Isoxicam?
A1: Isoxicam exerts its anti-inflammatory effects primarily by selectively inhibiting the cyclooxygenase (COX) pathway of the arachidonic acid cascade. [] This pathway is responsible for the production of prostaglandins, which are mediators of inflammation. []
Q2: Does Isoxicam affect both COX-1 and COX-2 enzymes?
A2: While Isoxicam inhibits both COX-1 and COX-2, it demonstrates a higher affinity for COX-2. [] This selectivity is thought to contribute to its anti-inflammatory effects while potentially minimizing some of the gastrointestinal side effects associated with non-selective COX inhibitors.
Q3: How does Isoxicam's inhibition of COX compare to other NSAIDs?
A3: Studies using rat peritoneal leukocytes showed that Isoxicam was less potent than Indomethacin, Piroxicam, Naproxen, and Ibuprofen in inhibiting prostaglandin formation from arachidonic acid. []
Q4: Does Isoxicam affect other inflammatory pathways besides COX?
A4: Research suggests that Isoxicam might influence additional pathways beyond COX inhibition. Studies have shown that it can inhibit neutrophil and monocyte chemotaxis, key processes in the inflammatory response. [] Additionally, Isoxicam has shown some protective effects in animal models of endotoxin shock, suggesting potential modulation of inflammatory cascades beyond prostaglandin synthesis. []
Q5: What is the molecular formula and weight of Isoxicam?
A5: Isoxicam has the molecular formula C14H13N3O4S and a molecular weight of 319.34 g/mol. []
Q6: Are there spectroscopic techniques to characterize Isoxicam?
A6: Yes, Isoxicam can be characterized using techniques like TLC-densitometry. This method, employing aluminum plates precoated with silica gel 60 F254 and a specific mobile phase, effectively separates Isoxicam from related compounds. [] Densitometric detection at a wavelength of 350 nm allows for its quantification. []
Q7: How is Isoxicam absorbed and distributed in the body?
A7: Isoxicam is well-absorbed after oral administration, reaching peak plasma concentrations between 4-8 hours in humans, monkeys, dogs, and rats. [] It exhibits a relatively small volume of distribution, suggesting limited penetration into tissues. []
Q8: What is the elimination half-life of Isoxicam?
A8: The elimination half-life of Isoxicam is relatively long, ranging from 22-45 hours in humans. [] This long half-life allows for once-daily dosing. []
Q9: How is Isoxicam metabolized and excreted?
A9: Isoxicam undergoes extensive metabolism, primarily via hydroxylation of the methyl group on the isoxazole ring. [] This metabolite represents a significant portion (30-35%) of an Isoxicam dose in humans. [] Urinary excretion is the major route of elimination for Isoxicam and its metabolites in humans and rats. []
Q10: Does age affect the pharmacokinetics of Isoxicam?
A10: Studies comparing young and elderly subjects found no significant differences in the mean elimination half-life of Isoxicam. [] This suggests that dose adjustments based solely on age may not be necessary.
Q11: Does Isoxicam interact with other drugs?
A12: Co-administration of Isoxicam with Acetylsalicylic Acid (Aspirin) resulted in a significant reduction in Isoxicam's AUC and peak plasma concentrations. [, ] This interaction is likely due to competitive displacement of Isoxicam from albumin binding sites. [, ] Conversely, Phenytoin was found to increase the rate and extent of Isoxicam absorption, leading to a higher AUC. [] No significant pharmacokinetic interactions were observed with propranolol or digoxin. [, ]
Q12: What in vitro models have been used to study the effects of Isoxicam?
A13: Researchers have utilized a variety of in vitro models to investigate Isoxicam's properties. For instance, Isoxicam inhibited prostaglandin E2 formation by mouse fibrosarcoma cells (HSDM1C1) in culture with an IC50 of 2.0 μM. [] In another study, Isoxicam, at concentrations ranging from 5 to 30 μg/ml, significantly reduced glycosaminoglycan release in a bovine nasal septum cartilage culture system stimulated with porcine synovial tissue, suggesting a potential protective effect on cartilage. []
Q13: What animal models have been used to study the effects of Isoxicam?
A14: The anti-inflammatory effects of Isoxicam have been evaluated in various animal models, including carrageenan-induced paw edema, adjuvant-induced polyarthritis in rats, and cotton pellet-induced granuloma. [, ] These models have demonstrated Isoxicam's efficacy in reducing inflammation and its potency compared to reference drugs like aspirin and phenylbutazone. [, ]
Q14: Has Isoxicam been tested in clinical trials for osteoarthritis?
A15: Yes, numerous clinical trials have been conducted evaluating Isoxicam's efficacy and safety in treating osteoarthritis. Double-blind, randomized controlled trials have compared Isoxicam to other NSAIDs like Naproxen and Indomethacin, demonstrating comparable or superior efficacy in reducing pain and improving joint function. [, , , , ]
Q15: Has Isoxicam been tested in clinical trials for rheumatoid arthritis?
A16: Yes, Isoxicam has also been investigated in clinical trials for rheumatoid arthritis. Studies have shown it to be effective in reducing joint tenderness, swelling, morning stiffness, and improving overall patient condition. [, , , , , ] Long-term studies lasting up to one year have confirmed its efficacy in managing rheumatoid arthritis symptoms. []
Q16: Are there any long-term safety concerns associated with Isoxicam use?
A16: Again, it's crucial to emphasize that this Q&A is not a substitute for medical advice. As with all medications, long-term safety considerations should be discussed with a healthcare professional.
Q17: Can Isoxicam form inclusion complexes with cyclodextrins?
A19: Yes, both Isoxicam and its copper complex can form inclusion complexes with various cyclodextrins, including β-CD, γ-CD, HPβCD, and HPγCD. [] These complexes have been studied using fluorescence spectroscopy, 1H NMR, and FTIR spectroscopy. [] The formation of such complexes can potentially improve Isoxicam's solubility and bioavailability.
Q18: What are the implications of the discovery of N-methylsaccharin and open-ring sulfonamide as metabolites of Isoxicam?
A20: The identification of N-methylsaccharin, saccharin, and an open-ring sulfonamide as Isoxicam metabolites through in vivo and in vitro studies using horseradish peroxidase suggests that the drug undergoes direct oxidative scission of its benzothiazine ring. [] This finding provides valuable insights into the metabolic pathway of Isoxicam.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。